molecular formula C9H10N2O2S B13078910 (5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol

(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13078910
M. Wt: 210.26 g/mol
InChI Key: AWLXFQUZHNJHIZ-UHFFFAOYSA-N
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Description

(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both a thiophene and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 5-methoxythiophene-2-carbaldehyde with 1H-pyrazol-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (5-Methoxythiophen-2-yl)(1H-pyrazol-1-yl)methanol
  • (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
  • (5-Fluorothiophen-2-yl)(1H-pyrazol-4-yl)methanol

Uniqueness

(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both methoxy and pyrazolyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

(5-methoxythiophen-2-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H10N2O2S/c1-13-8-3-2-7(14-8)9(12)6-4-10-11-5-6/h2-5,9,12H,1H3,(H,10,11)

InChI Key

AWLXFQUZHNJHIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)C(C2=CNN=C2)O

Origin of Product

United States

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